MRT-83

Hedgehog pathway Smoothened antagonist potency comparison

MRT-83 (N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-carboxamide) is a potent, cell-permeable antagonist of the Smoothened (Smo) receptor belonging to the acylguanidine chemical class. The compound was developed through a virtual screening and structure-activity relationship (SAR) optimization campaign that identified acylguanidine derivatives as high-affinity Smo ligands.

Molecular Formula C31H30N4O5
Molecular Weight 538.6 g/mol
Cat. No. B15543520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRT-83
Molecular FormulaC31H30N4O5
Molecular Weight538.6 g/mol
Structural Identifiers
InChIInChI=1S/C31H30N4O5/c1-19-10-15-24(33-31(32)35-30(37)23-16-26(38-2)28(40-4)27(17-23)39-3)18-25(19)34-29(36)22-13-11-21(12-14-22)20-8-6-5-7-9-20/h5-18H,1-4H3,(H,34,36)(H3,32,33,35,37)
InChIKeyBKTMNLKJWHVZRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MRT-83 Compound Overview: Potent Smoothened Antagonist for Hedgehog Pathway Research


MRT-83 (N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-carboxamide) is a potent, cell-permeable antagonist of the Smoothened (Smo) receptor belonging to the acylguanidine chemical class [1]. The compound was developed through a virtual screening and structure-activity relationship (SAR) optimization campaign that identified acylguanidine derivatives as high-affinity Smo ligands [2]. MRT-83 blocks Hedgehog (Hh) signaling with nanomolar potency across multiple assay platforms, showing consistently greater activity than the reference natural product antagonist cyclopamine [1]. The compound demonstrates reversible binding to human and mouse Smo and effectively antagonizes Hh signaling both in vitro and in vivo, making it a well-validated pharmacological tool for dissecting Smo function in normal and pathological contexts [1].

Why MRT-83 Cannot Be Substituted with Generic Smo Antagonists: Evidence for Compound-Specific Selection


The Smoothened antagonist landscape contains numerous compounds with varying binding modes, assay-dependent potencies, and ciliary trafficking effects, making generic substitution scientifically invalid. A direct comparative study of 14 Smo antagonists including MRT-83, GDC-0449 (vismodegib), LDE-225 (sonidegib), cyclopamine, and several clinical candidates revealed that inhibitor potencies vary dramatically between G-protein activation assays and cellular proliferation assays, and that assay-dependent potency shifts differ substantially between compounds [1]. Furthermore, MRT-83 exhibits a distinct mechanism of ciliary Smo translocation blockade compared to cyclopamine—while MRT-83 completely prevents agonist-induced Smo trafficking to the primary cilium, cyclopamine paradoxically induces Smo accumulation at the cilium [2]. These compound-specific pharmacological fingerprints demonstrate that experimental outcomes cannot be reliably reproduced with alternative Smo antagonists and that selection of MRT-83 must be justified by its particular activity profile across relevant assay systems.

MRT-83 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Cyclopamine, MRT-92, and Clinical Smo Antagonists


MRT-83 Displays 20-60-Fold Greater Potency Than Cyclopamine Across Cell-Based Hh Pathway Assays

In a direct head-to-head comparison, MRT-83 demonstrates 20-60-fold greater potency than the classic natural product Smo antagonist cyclopamine across multiple cell-based Hedgehog pathway assays, establishing its superior activity as a pharmacological tool [1].

Hedgehog pathway Smoothened antagonist potency comparison

MRT-83 Binds Human Smo with High Affinity (IC50 = 4.6 nM) and Mouse Smo with Comparable Potency (IC50 = 14 nM)

MRT-83 exhibits potent, dose-dependent inhibition of BODIPY-cyclopamine binding to both human and mouse Smoothened receptors, with IC50 values of 4.6 nM for human Smo and 14 nM for mouse Smo . These binding affinities correlate well with functional activity in Shh-light2 and alkaline phosphatase cellular assays . In comparison, the more advanced analog MRT-92 achieves subnanomolar potency (IC50 = 0.4 nM) in cellular proliferation assays, representing a further 10- to 35-fold improvement [1].

Smoothened receptor binding affinity species cross-reactivity

MRT-83 Potency in G-Protein Activation Assay (pIC50 = 8.06) Compared Across 14 Smo Antagonists

In a systematic head-to-head comparison of 14 Smo antagonists including clinical candidates GDC-0449 (vismodegib) and LDE-225 (sonidegib), MRT-83 exhibited a pIC50 of 8.06 (IC50 = 8.7 nM) in a [³⁵S]GTPγS binding assay measuring G-protein activation, with efficacy comparable to cyclopamine as an inverse agonist [1]. The compound's pIC50 of 8.06 places it among the more potent antagonists in this assay, exceeding several clinical-stage compounds [1].

G-protein activation inverse agonism Smo pharmacology

MRT-83 Abolishes Shh-Induced Patched Upregulation In Vivo (8.7±2.4 Ptc+ Cells/Section vs. Vehicle Control)

Following stereotaxic injection into the lateral ventricle of adult mice, MRT-83 completely abolished the up-regulation of Patched (Ptc) transcription induced by Sonic Hedgehog (ShhN) in the subventricular zone (SVZ) [1]. Quantitatively, animals treated with ShhN plus MRT-83 showed 8.7±2.4 Ptc-positive cells per section (n=9), a value not significantly different from vehicle-treated controls, indicating complete pathway blockade [1]. In contrast, a structurally related compound inactive at Smo (MRT-36) failed to antagonize ShhN-induced Ptc up-regulation [1].

in vivo efficacy Sonic Hedgehog subventricular zone

MRT-83 Prevents Ciliary Smo Translocation Whereas Cyclopamine Induces Ciliary Smo Accumulation

MRT-83 and cyclopamine exhibit opposite effects on Smo trafficking to the primary cilium despite both being Smo antagonists. MRT-83 completely abrogates agonist-induced trafficking of endogenous mouse or human Smo to the primary cilium of C3H10T1/2 or NT2 cells [1]. In contrast, cyclopamine paradoxically induces Smo accumulation at the primary cilium in NT2 cells [2]. This mechanistic divergence has significant implications for experiments examining ciliary Smo localization as a readout of pathway activation.

primary cilium Smo trafficking mechanism of action

MRT-83 Selectively Inhibits Hh Signaling Without Modifying Wnt Pathway Activity

In a direct selectivity assessment, MRT-83 (tested concentration not specified but within active range) did not modify Wnt signaling in HEK293 cells transiently transfected with a Tcf/Lef-dependent Firefly luciferase reporter, demonstrating that the compound does not promiscuously inhibit related developmental signaling pathways [1]. While many Smo antagonists are generally considered pathway-selective, this explicit negative data confirms that MRT-83 does not cross-react with the Wnt pathway under the tested conditions.

pathway selectivity Wnt signaling off-target effects

MRT-83 Optimal Application Scenarios: Hedgehog Pathway Research, In Vivo Pharmacology, and Ciliary Trafficking Studies


Hedgehog Pathway Inhibition in Cellular Assays Requiring Nanomolar Potency Without Subnanomolar Sensitivity Constraints

For cell-based Hedgehog pathway assays where nanomolar potency (IC50 ~3-15 nM depending on cell type and readout) is sufficient and the 20-60-fold improvement over cyclopamine provides a practical advantage in compound handling, MRT-83 is an excellent choice [1]. The compound's well-characterized binding to both human and mouse Smo (IC50 4.6 nM and 14 nM, respectively) ensures reliable target engagement across species [1]. However, for applications requiring maximum sensitivity at subnanomolar concentrations, the more potent analog MRT-92 (IC50 = 0.4 nM) may be preferred [2].

In Vivo Studies of Sonic Hedgehog-Dependent Processes in the Adult Mouse Brain

MRT-83 is validated for in vivo use via stereotaxic injection into the mouse lateral ventricle, where it completely abolishes ShhN-induced Patched upregulation in the subventricular zone (8.7±2.4 Ptc+ cells/section, n=9) [1]. The availability of a structurally related inactive control compound (MRT-36) further enhances the utility of MRT-83 for in vivo pharmacology studies requiring a rigorous negative control [1]. This application scenario is particularly relevant for neurobiologists investigating the role of Hh signaling in adult neurogenesis and neural stem cell maintenance.

Ciliary Smo Trafficking Studies Requiring Complete Blockade of Agonist-Induced Translocation

For experiments where the primary readout is Smo localization to the primary cilium, MRT-83 provides a clearly defined and mechanistically distinct phenotype compared to cyclopamine [1]. Unlike cyclopamine, which paradoxically induces Smo ciliary accumulation in certain cell types, MRT-83 completely prevents agonist-induced Smo trafficking to the primary cilium in both mouse (C3H10T1/2) and human (NT2) cells [1][2]. This makes MRT-83 the appropriate selection for studies where complete ciliary trafficking blockade is required and where cyclopamine's atypical effects could confound interpretation.

Benchmarking Studies Requiring a Well-Characterized Smo Antagonist with Multi-Assay Comparative Data

MRT-83 has been directly compared against 14 Smo antagonists including clinical candidates GDC-0449, LDE-225, and several others in G-protein activation and cellular proliferation assays, with pIC50 values reported (MRT-83 pIC50 = 8.06 in GTPγS assay) [1]. This extensive benchmarking dataset makes MRT-83 an ideal reference compound for studies characterizing novel Smo ligands or comparing assay platforms, as its activity across multiple assay modalities is well-documented and positioned within a broad pharmacological landscape.

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